REACTION_CXSMILES
|
Br[CH2:2][C:3]([NH:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9])=[O:4].[F:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1.CN(C=O)C.[OH-].[K+]>O>[F:15][C:16]1[CH:22]=[CH:21][C:19]([NH:20][CH2:2][C:3]([NH:5][C:6]2[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=2[C:8]([OH:10])=[O:9])=[O:4])=[CH:18][CH:17]=1 |f:3.4|
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Name
|
|
Quantity
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8 g
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Type
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reactant
|
Smiles
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BrCC(=O)NC1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
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7.34 mL
|
Type
|
reactant
|
Smiles
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FC1=CC=C(N)C=C1
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Name
|
|
Quantity
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80 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was cooled
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Type
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WASH
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Details
|
washed with CH2Cl2 (3×300 mL)
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Type
|
TEMPERATURE
|
Details
|
cooled below room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
WASH
|
Details
|
The filter cake was rinsed with water (60 mL)
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Type
|
CUSTOM
|
Details
|
dried under high vacuum at 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)NCC(=O)NC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.98 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |